Selenocyanatoacetic acid

Vue d'ensemble

Description

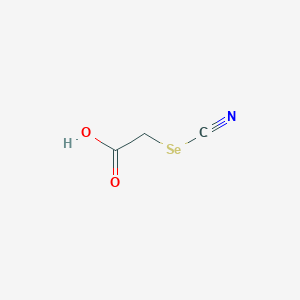

Selenocyanatoacetic acid is an organoselenium compound with the molecular formula C3H3NO2Se. It is characterized by the presence of a selenocyanate group (-SeCN) attached to an acetic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Selenocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with potassium selenocyanate in an aqueous medium. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{KSeCN} \rightarrow \text{SeCNCH}_2\text{COOH} + \text{KCl} ]

The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions in controlled environments to ensure safety and efficiency. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Selenocyanatoacetic acid undergoes various chemical reactions, including:

Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

Reduction: Reduction of the selenocyanate group can yield selenol-containing compounds.

Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organoselenium compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the selenocyanate group under mild conditions.

Major Products:

Oxidation: Seleninic acids and related derivatives.

Reduction: Selenols and diselenides.

Substitution: Various organoselenium compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Selenocyanatoacetic acid has been studied for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. Research indicates that selenium-containing compounds can exhibit unique biological activities due to the presence of selenium, which is known for its antioxidant properties.

Anticancer Properties

- Mechanism of Action : this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death.

- Case Study : A study demonstrated that selenocyanate derivatives showed enhanced cytotoxicity against various cancer cell lines compared to their non-selenium counterparts, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Activity

- Research Findings : this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

- Case Study : In vitro studies showed that this compound significantly inhibited the growth of drug-resistant bacterial strains, highlighting its potential as an alternative therapeutic agent .

Materials Science

In materials science, this compound is explored for its role in synthesizing novel materials with unique properties.

Synthesis of Organoselenium Compounds

- Applications : The compound serves as a precursor for synthesizing various organoselenium compounds, which have applications in organic synthesis and catalysis.

- Data Table : Below is a summary of some organoselenium compounds synthesized from this compound along with their applications:

| Compound | Application |

|---|---|

| Selenoesters | Catalysts in organic reactions |

| Selenoamides | Antimicrobial agents |

| Selenol derivatives | Photovoltaic materials |

Polymer Chemistry

- Innovative Uses : Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

- Case Study : A study focused on developing selenopolymer composites demonstrated improved strength and flexibility, suggesting potential applications in advanced material development .

Agricultural Applications

This compound is also being investigated for its role in agriculture, particularly in enhancing plant growth and resistance to diseases.

Plant Growth Regulator

- Mechanism : The compound acts as a growth regulator by influencing phytohormone levels, which can enhance root development and stress tolerance in plants.

- Data Table : The following table summarizes the effects of this compound on various plant species:

| Plant Species | Growth Parameter Improved | Concentration Used (mg/L) |

|---|---|---|

| Tomato | Root length | 50 |

| Wheat | Biomass | 100 |

| Soybean | Seed germination rate | 25 |

Disease Resistance

- Research Findings : this compound has been shown to enhance disease resistance in crops by inducing systemic acquired resistance (SAR) mechanisms.

- Case Study : A field trial demonstrated that crops treated with this compound exhibited lower incidence rates of fungal infections compared to untreated controls, indicating its potential as a natural pesticide .

Mécanisme D'action

The mechanism of action of selenocyanatoacetic acid involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance .

Molecular Targets and Pathways:

Glutathione Peroxidase: this compound can mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.

Thioredoxin Reductase: The compound can inhibit thioredoxin reductase, leading to increased oxidative stress and cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Selenocyanatoacetic acid can be compared with other selenocyanate-containing compounds such as:

Benzyl Selenocyanate: Known for its potent anticancer activity.

p-Xylene Selenocyanate: Exhibits strong chemopreventive properties.

Isatin Selenocyanates: These compounds combine the selenocyanate moiety with heterocycles, enhancing their biological activity.

Uniqueness: this compound is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

Selenocyanatoacetic acid (SeCNA) is a selenium-containing compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antileishmanial, antibacterial, and antioxidant properties, as well as its potential therapeutic applications.

This compound is derived from the reaction of selenocyanate with acetic acid. The compound exhibits unique chemical properties due to the presence of selenium, which plays a crucial role in its biological activity. Recent studies have synthesized various derivatives of selenocyanates to evaluate their pharmacological potential. For instance, novel aromatic selenocyanates have shown promising antioxidant activity in neuronal cell cultures exposed to oxidative stress induced by hydrogen peroxide (H2O2) .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In a study evaluating its cytotoxicity, derivatives containing the selenocyanate moiety exhibited IC50 values below 12 µM against colon (HT-29) and lung (H1299) cancer cell lines, indicating potent anticancer properties . The selectivity index (SI) for these compounds was also assessed, revealing that some derivatives were selectively toxic to cancer cells while sparing non-malignant cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2a | HT-29 | <12 | >3.4 |

| 2b | H1299 | <12 | Not determined |

| 1a | MCF-7 | >50 | <1 |

Antileishmanial Activity

The antileishmanial activity of this compound has been highlighted in studies showing that it effectively inhibits the growth of Leishmania species. Compounds with selenocyanate groups displayed IC50 values below 5 µM against L. major and L. infantum, making them promising candidates for leishmaniasis treatment . The mechanism of action appears to involve the disruption of cellular processes in the parasite.

Antibacterial Activity

This compound also exhibits significant antibacterial properties. In vitro studies have shown that it is effective against several bacterial strains, including Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values around 12.5 µg/mL . This antibacterial effect is attributed to the ability of selenium compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2a | S. epidermidis | 12.5 |

| 2b | E. coli | Not tested |

| 1c | P. aeruginosa | Not tested |

Antioxidant Properties

The antioxidant activity of this compound has been investigated using various assays that measure lipid peroxidation and reactive oxygen species (ROS) generation. Compounds containing selenocyanate groups have shown significant protective effects against oxidative stress in neuronal cells, comparable to known antioxidants like diphenyl diselenide . This suggests potential applications in neuroprotection and other oxidative stress-related conditions.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

- Neuroprotective Effects : In a study involving cultured mouse neurons, compounds with selenocyanate groups exhibited significant reductions in oxidative damage markers when exposed to H2O2 . This highlights the compound's potential in treating neurodegenerative diseases.

- Leishmaniasis Treatment : A preclinical study demonstrated that a derivative of this compound effectively reduced parasite load in infected mice models, supporting its use as a novel therapeutic agent against leishmaniasis .

Propriétés

IUPAC Name |

2-selenocyanatoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2Se/c4-2-7-1-3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZTUOPTOVFUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275477 | |

| Record name | selenocyanatoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19188-17-1 | |

| Record name | selenocyanatoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.